molecular formula C19H15Cl2N3O3S B6545510 N-(4-{[(3,4-dichlorophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-methoxybenzamide CAS No. 946274-15-3

N-(4-{[(3,4-dichlorophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-methoxybenzamide

Cat. No.: B6545510
CAS No.: 946274-15-3
M. Wt: 436.3 g/mol
InChI Key: XWSDDUCZKTZFJL-UHFFFAOYSA-N
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Description

N-(4-{[(3,4-Dichlorophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-methoxybenzamide is a thiazole-based compound featuring a 4-methoxybenzamide moiety linked to a 1,3-thiazol-2-yl group. The thiazole ring is further substituted with a carbamoylmethyl chain attached to a 3,4-dichlorophenyl group. This structure combines electron-withdrawing chlorine atoms (enhancing lipophilicity and receptor binding) with a methoxy group (modulating solubility and electronic properties).

Properties

IUPAC Name

N-[4-[2-(3,4-dichloroanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15Cl2N3O3S/c1-27-14-5-2-11(3-6-14)18(26)24-19-23-13(10-28-19)9-17(25)22-12-4-7-15(20)16(21)8-12/h2-8,10H,9H2,1H3,(H,22,25)(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWSDDUCZKTZFJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

Compound F186-0361 (N-[4-({[2-(3,4-Dimethoxyphenyl)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]-4-methoxybenzamide)

  • Key Differences : Replaces the 3,4-dichlorophenyl group with a 3,4-dimethoxyphenyl moiety.
  • Molecular weight: 455.5 g/mol (C23H25N3O5S) .

2,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide

  • Key Differences : Simpler structure lacking the carbamoylmethyl linker and 4-methoxy group.
  • Impact : Reduced steric bulk may enhance membrane permeability but limit target specificity. Reported to exhibit anti-inflammatory and analgesic activities .

N-{[4-(4-Acetylpiperazine-1-carbonyl)-1,3-thiazol-2-yl]methyl}-N'-(3,4-dichlorophenyl)-N-propan-2-ylurea

  • Key Differences : Incorporates an acetylpiperazine carbonyl group instead of the carbamoylmethyl linker.
Functional Group Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Yield Notable Spectral Data (IR/NMR)
Target Compound C20H16Cl2N3O3S* ~456.3 3,4-dichlorophenyl, 4-methoxybenzamide N/A NH (3150–3319 cm⁻¹), C=O (1663–1682 cm⁻¹)
F186-0361 C23H25N3O5S 455.5 3,4-dimethoxyphenyl 27% Methoxy singlet (δ 3.8), NH stretches (3278–3414 cm⁻¹)
EMAC2061 C24H18Cl2N4O2S 497.4 Hydrazone linker, 3,4-dichlorophenyl <80% C=N (1590–1620 cm⁻¹), NH (3300–3400 cm⁻¹)
4-(Diethylsulfamoyl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide C19H18N4O5S2 446.5 Diethylsulfamoyl, nitrophenyl N/A SO₂ (1247–1255 cm⁻¹), NO₂ (1520 cm⁻¹)

*Calculated based on structural components.

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